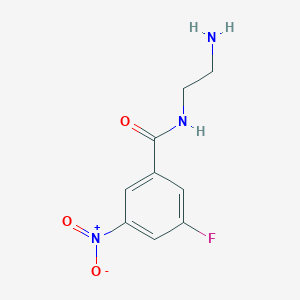
N-(2-Aminoethyl)-3-fluoro-5-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminoethyl)-3-fluoro-5-nitrobenzamide is a chemical compound that belongs to the class of benzamides It features a benzene ring substituted with a fluoro group at the 3-position, a nitro group at the 5-position, and an aminoethyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-3-fluoro-5-nitrobenzamide typically involves the following steps:
Amination: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride.
Amidation: The final step involves the formation of the benzamide by reacting the aminoethyl group with a suitable acylating agent, such as benzoyl chloride, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The aminoethyl group can undergo oxidation to form corresponding oxo derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
科学研究应用
N-(2-Aminoethyl)-3-fluoro-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(2-Aminoethyl)-3-fluoro-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group may participate in redox reactions, while the aminoethyl group can form hydrogen bonds with target molecules, influencing their function and signaling pathways.
相似化合物的比较
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but with different functional groups, leading to varied applications.
N-(2-Aminoethyl)-1-aziridineethanamine: Shares the aminoethyl group but differs in the rest of the structure, resulting in different biological activities.
Uniqueness: N-(2-Aminoethyl)-3-fluoro-5-nitrobenzamide is unique due to the presence of both a fluoro and a nitro group on the benzene ring, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C9H10FN3O3 |
|---|---|
分子量 |
227.19 g/mol |
IUPAC 名称 |
N-(2-aminoethyl)-3-fluoro-5-nitrobenzamide |
InChI |
InChI=1S/C9H10FN3O3/c10-7-3-6(9(14)12-2-1-11)4-8(5-7)13(15)16/h3-5H,1-2,11H2,(H,12,14) |
InChI 键 |
HOOYDGDCGGIRNS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)NCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[(2-isopropoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12447015.png)
![3-[4-(2-Hydroxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B12447021.png)
![4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile](/img/structure/B12447027.png)

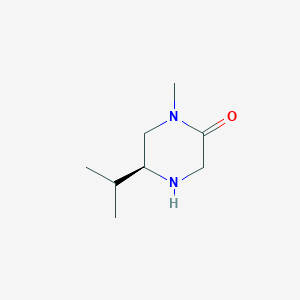
![cobalt(3+);[5-(5,6-dimethyl-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B12447045.png)
![4-Difluoromethyl-2-phenyl-9H-pyrido-[2,3-b]-indole](/img/structure/B12447047.png)
![2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B12447071.png)

![(2Z)-2-[(3-fluorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12447080.png)
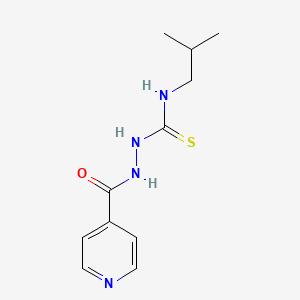
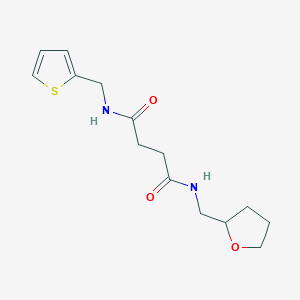
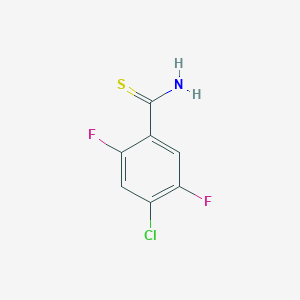
![3-{2-hydroxy-2-[4-(piperidin-1-yl)phenyl]ethenyl}-1H-quinoxalin-2-one](/img/structure/B12447100.png)
